[(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride
CAS No.: 2187426-49-7
Cat. No.: VC4757363
Molecular Formula: C7H14ClNO
Molecular Weight: 163.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2187426-49-7 |
|---|---|
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.65 |
| IUPAC Name | [(1S,6R)-2-azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO.ClH/c9-5-7-4-6(7)2-1-3-8-7;/h6,8-9H,1-5H2;1H/t6-,7-;/m1./s1 |
| Standard InChI Key | WAJIOLZZILUMRN-ZJLYAJKPSA-N |
| SMILES | C1CC2CC2(NC1)CO.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a bicyclo[4.1.0]heptane system, a fused bicyclic framework comprising a seven-membered ring with bridgehead carbons at positions 1 and 6. The "aza" designation indicates the substitution of one carbon atom with nitrogen at position 2 of the bicyclic system. The methanol group (-CHOH) is attached to the bridgehead carbon at position 1, while the hydrochloride salt enhances solubility and stability. The (1S,6R) stereochemistry dictates three-dimensional spatial arrangements critical for molecular recognition in biological systems.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2187426-49-7 | |
| Molecular Formula | ||
| Molecular Weight | 163.64–163.65 g/mol | |
| Stereochemical Designation | (1S,6R) |
Physicochemical Properties
Experimental and Theoretical Data
Available data from regulatory filings indicate:
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Density | Not reported | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility (HO) | Moderate (salt form) |
The hydrochloride salt likely improves aqueous solubility compared to the free base, a common trait in pharmaceutical salts. Computational modeling predicts a logP value of ~0.5–1.2, suggesting balanced lipophilicity for membrane permeability.
Chemical Reactivity and Functionalization
Reactive Sites
The compound exhibits three primary reactive centers:
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Secondary amine: Participates in alkylation, acylation, and Schiff base formation.
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Methanol group: Susceptible to oxidation (to carboxylic acid) or esterification.
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Bicyclic strain: May undergo ring-opening reactions under acidic or basic conditions.
Derivative Synthesis
Derivativization strategies focus on:
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N-functionalization: Introducing substituents at the nitrogen to modulate basicity.
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Hydroxyl group modification: Creating esters or ethers for prodrug applications.
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Bicyclic core expansion: To explore structure-activity relationships.
| Hazard | Precautionary Measure | Source |
|---|---|---|
| Respiratory irritation | Use fume hoods/NIOSH-approved respirators | |
| Skin sensitization | Wear nitrile gloves/lab coats | |
| Environmental toxicity | Avoid aqueous release |
Comparative Analysis with Structural Analogs
(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic Acid
This analog (CAS 181023-41-6) replaces the methanol group with a carboxylic acid (, MW 141.17 g/mol) . Key differences include:
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Ionization state: Carboxylic acid is deprotonated at physiological pH vs. protonated amine in the hydrochloride.
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Applications: Carboxylic acid derivatives are common in antibiotic design .
Future Research Directions
Priority Investigations
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Crystallographic studies: To resolve absolute configuration and intermolecular interactions.
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ADMET profiling: Assessing absorption, distribution, and toxicity in preclinical models.
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Targeted drug discovery: Screening against kinase or protease libraries.
Synthetic Chemistry Innovations
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Flow chemistry: For improved stereocontrol.
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Biocatalysis: Enzymatic methods to reduce racemization.
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